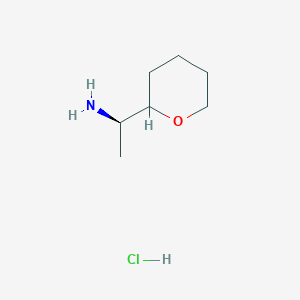

(1r)-1-(Tetrahydro-2h-pyran-2-yl)ethan-1-amine hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r)-1-(Tetrahydro-2h-pyran-2-yl)ethan-1-amine HCl, also known as THP-ETA HCl, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a valuable tool in the study of various physiological and biochemical processes, and its unique properties make it an excellent candidate for a wide range of applications.

Scientific Research Applications

Synthesis and Molecular Construction

- (1r)-1-(Tetrahydro-2h-pyran-2-yl)ethan-1-amine hcl and related compounds are utilized in novel synthetic strategies. For instance, fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, integral to many natural products, are synthesized through a modular approach involving the condensation of 2-hydroxybenzaldehydes with 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol (Someswarao, Khan, Reddy, & Sridhar, 2018). This process allows for rapid construction of complex polycyclic architectures.

Chemical Transformations and Derivatives

- The compound serves as a basis for creating secondary amines and amides in the tetrahydropyran series. For example, its condensation with aromatic aldehydes and ketones leads to the formation of these amines. These reactions highlight the versatility and reactivity of the tetrahydropyran unit in chemical synthesis (Arutyunyan, Nazaryan, Akopyan, Akopyan, Panosyan, & Gevorgyan, 2017).

Advanced Material Synthesis

- The compound's derivatives are instrumental in the development of advanced materials. For instance, water-soluble Glucose amine Schiff base (GASB-1) products, derived from the tetrahydro-2H-pyran-2,4,5-triol, have been synthesized using microwave-assisted techniques. These materials have applications in various fields including drug delivery and material science (Hijji, Rajan, Ben Yahia, Mansour, Zarrouk, & Warad, 2021).

Catalysis and Chemical Reactions

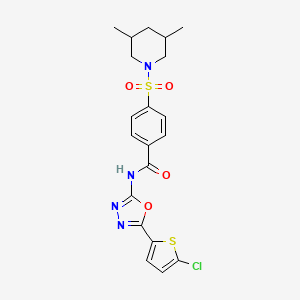

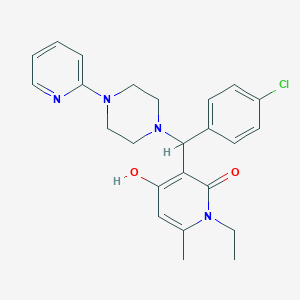

- (1r)-1-(Tetrahydro-2h-pyran-2-yl)ethan-1-amine hcl and its analogs are used in the synthesis of a variety of complex molecules, serving as catalysts or intermediates in chemical reactions. For example, the nucleophilic aromatic substitutions of 2-Halo-5-(sulfamoyl)benzoic Acids and the synthesis of RoRγ Inverse Agonist GSK2981278A involve a derivative of this compound (Barcan, Condé, Mokhallalati, Nilson, Xie, Allen, Andemichael, Calandra, Leitch, Li, & Morris, 2019).

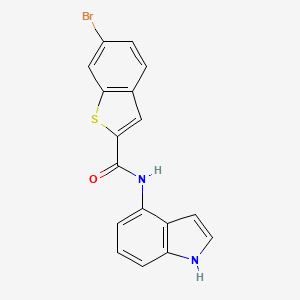

Drug Synthesis

- Its use in the synthesis of pharmaceutical compounds, such as the efficient asymmetric synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide for the treatment of Human Papillomavirus Infections, demonstrates its relevance in medicinal chemistry (Boggs, Cobb, Gudmundsson, Jones, Matsuoka, Millar, Patterson, Samano, Trone, Xie, & Zhou, 2007).

Binuclear Complexes and Metallurgy

- The compound is also used in the formation of binuclear complexes with applications in metallurgy and material science. For instance, binuclear copper(II) complexes with N3S-coordinate tripodal ligand have been synthesized using a derivative of this compound (Sadhu, Mathonière, Patil, & Kumar, 2017).

properties

IUPAC Name |

(1R)-1-(oxan-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(8)7-4-2-3-5-9-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7?;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZIEWDHTICZPG-JVEOKNEYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCCO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(oxan-2-yl)ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide](/img/structure/B2436602.png)

![N'-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2436604.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2436607.png)

![Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride](/img/structure/B2436609.png)

![tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2436611.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2436612.png)

![2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid](/img/structure/B2436615.png)

![3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2436617.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2436623.png)